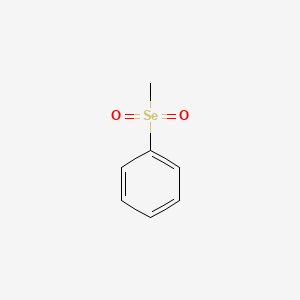
tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane is an organophosphorus compound that features a phosphane (phosphine) group attached to a tert-butyl group and two methylpropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane typically involves the reaction of tert-butylphosphine with appropriate alkylating agents. One common method is the reaction of tert-butylphosphine with 2-methylprop-1-en-1-yl chloride and 2-methylpropyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and catalysts can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group acts as a nucleophile.
Addition: The compound can undergo addition reactions with electrophiles, such as halogens or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Addition: Electrophiles such as bromine (Br₂) or hydrochloric acid (HCl) are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Alkylated or acylated phosphane derivatives.
Addition: Halogenated or protonated phosphane compounds.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane is used as a ligand in coordination chemistry and catalysis. Its unique steric and electronic properties make it suitable for stabilizing transition metal complexes and enhancing catalytic activity in various reactions, such as hydrogenation and cross-coupling.
Biology and Medicine
In biological and medical research, this compound can be used as a precursor for the synthesis of bioactive phosphine derivatives. These derivatives may exhibit potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable complexes with metals makes it valuable in processes such as polymerization and material synthesis.
作用機序
The mechanism of action of tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane involves its interaction with molecular targets through its phosphane group. The phosphane group can coordinate with metal centers, forming stable complexes that facilitate various chemical transformations. The compound’s steric and electronic properties influence its reactivity and selectivity in these interactions.
類似化合物との比較
Similar Compounds
- tert-Butyl(2-methylprop-2-en-1-yl)phosphane
- tert-Butyl(2-methylpropyl)phosphane
- tert-Butyl(2-methylprop-1-en-1-yl)phosphane
Uniqueness
tert-Butyl(2-methylprop-1-en-1-yl)(2-methylpropyl)phosphane is unique due to the presence of both 2-methylprop-1-en-1-yl and 2-methylpropyl groups attached to the phosphane. This combination of substituents imparts distinct steric and electronic properties, making it a versatile ligand in coordination chemistry and catalysis. The compound’s ability to form stable complexes with a wide range of metals further enhances its utility in various applications.
特性
CAS番号 |
90600-99-0 |
|---|---|
分子式 |
C12H25P |
分子量 |
200.30 g/mol |
IUPAC名 |
tert-butyl-(2-methylprop-1-enyl)-(2-methylpropyl)phosphane |
InChI |
InChI=1S/C12H25P/c1-10(2)8-13(9-11(3)4)12(5,6)7/h8,11H,9H2,1-7H3 |
InChIキー |
MTPLPYDRLPKQGR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CP(C=C(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one](/img/structure/B14352683.png)

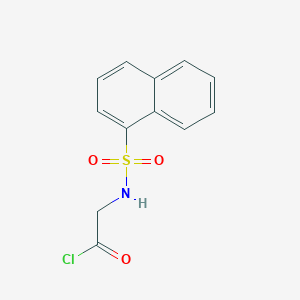
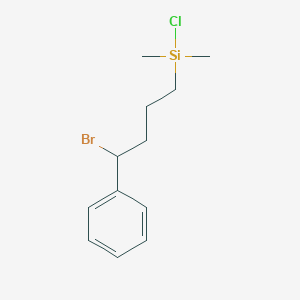
![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)

![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)
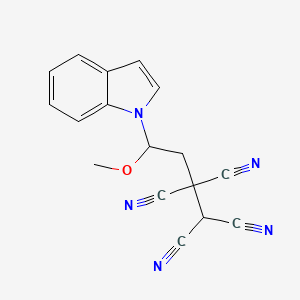

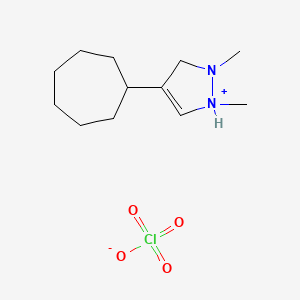
![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)
